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Compound of Interest

Compound Name: Beauverolide Ka

Cat. No.: B15139117 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the bioactivity and structure-activity relationships of Beauverolide analogues as inhibitors of

Acyl-CoA: Cholesterol Acyltransferase (ACAT).

Beauverolides, a class of cyclic depsipeptides, have garnered significant interest in the

scientific community for their potent inhibitory activity against Acyl-CoA: Cholesterol

Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by

catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid

droplets. The inhibition of ACAT, particularly the ACAT1 isoform, which is ubiquitously

expressed in various tissues including macrophages, is a promising therapeutic strategy for

diseases associated with abnormal cholesterol metabolism, such as atherosclerosis and

Alzheimer's disease. This guide provides a detailed comparison of different Beauverolide

analogues, summarizing their inhibitory potency, structure-activity relationships, and the

downstream cellular consequences of ACAT1 inhibition.

Quantitative Comparison of ACAT Inhibitory Activity
The inhibitory potency of various Beauverolide analogues against the two isoforms of ACAT,

ACAT1 and ACAT2, has been evaluated in cell-based assays. The following table summarizes

the 50% inhibitory concentrations (IC50) for a selection of natural Beauverolides and their

synthetic analogues.
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Compound Structure
ACAT1 IC50
(µM)

ACAT2 IC50
(µM)

Selectivity
(ACAT2/ACAT1
)

Beauveriolide I Natural Product 5.5 >20 >3.6

Beauveriolide III Natural Product 5.5 >20 >3.6[1]

NBV274
Synthetic

Analogue
2.6 13.1 5.0

NBV285
Synthetic

Analogue
3.2 15.5 4.8

NBV300
Synthetic

Analogue
4.1 >20 >4.9

NBV345
Synthetic

Analogue
7.2 8.5 1.2

NBV281
Synthetic

Analogue
18.2 5.2 0.3

NBV331
Synthetic

Analogue
>20 6.8 <0.3

NBV249
Synthetic

Analogue
>20 7.5 <0.4

Data derived from: Ohshiro, T., et al. (2009). The selectivity of beauveriolide derivatives in

inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase. Chemical &

Pharmaceutical Bulletin, 57(4), 377-381.[2]

Structure-Activity Relationship (SAR)
The data reveals that subtle modifications to the Beauverolide scaffold can significantly impact

both potency and selectivity for ACAT1 and ACAT2.[2]

ACAT1 Selectivity: Natural Beauveriolides I and III, along with synthetic analogues like

NBV274, NBV285, and NBV300, demonstrate a clear preference for inhibiting ACAT1 over

ACAT2.[2]
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ACAT2 Selectivity: In contrast, analogues such as NBV281, NBV331, and NBV249 exhibit

selective inhibition of ACAT2.[2]

Dual Inhibition: Some analogues, like NBV345, inhibit both isoforms with similar potency.

These findings suggest that the specific side chains and their stereochemistry play a crucial

role in the differential recognition by the active sites of the two ACAT isozymes. The

development of combinatorial libraries of Beauverolide analogues has been a key strategy in

exploring these structure-activity relationships, leading to the identification of derivatives with

significantly enhanced potency. For instance, certain diphenyl derivatives have been found to

be 10 times more potent than the natural Beauverolide III in inhibiting cholesteryl ester

synthesis in macrophages.

ACAT1 Inhibition and Downstream Cellular
Signaling
The inhibition of ACAT1 disrupts cellular cholesterol homeostasis, leading to a cascade of

downstream effects. The primary consequence is the accumulation of free cholesterol within

the endoplasmic reticulum (ER), the primary site of ACAT1 activity. This accumulation has

several important cellular implications:

ER-Mitochondria Crosstalk: Increased free cholesterol in the ER, particularly at the

mitochondria-associated membranes (MAMs), strengthens the physical and functional

coupling between the ER and mitochondria.

Modulation of Autophagy and Lysosomal Biogenesis: ACAT1 inhibition has been shown to

stimulate autophagy and the biogenesis of lysosomes, cellular processes critical for the

degradation and recycling of cellular components.

Impact on Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's

disease, the accumulation of free cholesterol in the plasma membrane due to ACAT1

inhibition can alter the processing of APP, a key protein in the pathogenesis of the disease.

Enhanced Microglial Phagocytosis: Inhibition of ACAT1 in microglia, the resident immune

cells of the brain, has been shown to enhance their ability to phagocytose amyloid-beta
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plaques. This effect is mediated by a pathway involving the shedding of TREM2 and its

interaction with LRP1.
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Caption: Signaling pathway affected by ACAT1 inhibition.

Experimental Protocols
In Vitro ACAT Inhibition Assay (Microsomal Assay)
This protocol describes a common method for determining the IC50 values of Beauverolide

analogues against ACAT1 and ACAT2 using microsomal preparations.
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1. Preparation of Microsomes:

Homogenize liver tissue (for ACAT2) or cultured cells overexpressing ACAT1 in a suitable

buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors).

Perform differential centrifugation to isolate the microsomal fraction. The final microsomal

pellet is resuspended in the assay buffer.

2. Assay Reaction:

Prepare a reaction mixture containing the microsomal protein, bovine serum albumin (BSA),

and the Beauverolide analogue at various concentrations in a suitable buffer.

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

Initiate the reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA, and a

source of cholesterol (e.g., cholesterol-rich liposomes).

Incubate the reaction at 37°C for a defined period.

3. Lipid Extraction and Analysis:

Stop the reaction by adding a mixture of chloroform and methanol.

Extract the lipids and separate the cholesteryl esters from free fatty acids using thin-layer

chromatography (TLC).

Visualize and scrape the silica corresponding to the cholesteryl ester band.

4. Quantification and Data Analysis:

Quantify the amount of radioactivity in the scraped silica using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the Beauverolide analogue

compared to a vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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